3-Methylimidazo[1,2-a]pyridin-8-ol
Description
Overview of the Imidazo[1,2-a]pyridine (B132010) Nucleus as a Privileged Pharmacophore
The imidazo[1,2-a]pyridine nucleus is a fused bicyclic system consisting of an imidazole (B134444) ring fused to a pyridine (B92270) ring. This scaffold is widely recognized as a "privileged pharmacophore," a term used to describe molecular frameworks that are capable of binding to multiple, diverse biological targets. rsc.org The versatility of the imidazo[1,2-a]pyridine core has led to its incorporation into a number of commercially successful drugs with a wide range of activities. bio-conferences.org The value of this scaffold also extends to materials science, where its derivatives are explored for their fluorescent properties. nih.gov
Table 1: Examples of Marketed Drugs Featuring the Imidazo[1,2-a]pyridine Scaffold
| Drug Name | Therapeutic Application |
| Zolpidem | Hypnotic (for insomnia) |
| Alpidem | Anxiolytic |
| Saripidem | Anxiolytic |
| Olprinone | Cardiotonic agent |
| Minodronic acid | Treatment of osteoporosis |
This table presents a selection of drugs to illustrate the therapeutic diversity of the imidazo[1,2-a]pyridine scaffold.
Specific Research Focus: 3-Methylimidazo[1,2-a]pyridin-8-ol within the Context of Imidazo[1,2-a]pyridines
Within the vast library of possible imidazo[1,2-a]pyridine derivatives, this article focuses on the specific chemical entity This compound . This compound is characterized by a methyl group at the 3-position and a hydroxyl group at the 8-position of the fused ring system.
While extensive research has been published on the broader class of imidazo[1,2-a]pyridines, specific and detailed research findings on this compound are not widely available in the current scientific literature. Therefore, much of the discussion regarding its synthesis and potential properties is based on established chemical principles and data from closely related analogues. A plausible synthetic route would involve the cyclization of 2-amino-3-hydroxypyridine (B21099) with a suitable three-carbon synthon, such as a halomethyl ketone. For instance, the synthesis of 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid has been achieved through the reaction of 2-aminopyridin-3-ol with bromopyruvic acid. researchgate.net By analogy, reacting 2-amino-3-hydroxypyridine with chloroacetone (B47974) could potentially yield the target compound, this compound.
Current Research Landscape and Emerging Trends
The research landscape for imidazo[1,2-a]pyridines is dynamic and expanding. A major trend involves the development of novel, efficient, and environmentally friendly synthetic methodologies. acs.org These include multicomponent reactions, which allow for the rapid assembly of complex molecules from simple precursors in a single step, and catalyst-free syntheses in green solvents like water. organic-chemistry.orgnih.gov
Another significant trend is the exploration of imidazo[1,2-a]pyridine derivatives as covalent inhibitors, where the scaffold is used to deliver a reactive "warhead" to a specific target, forming a permanent bond. This approach has shown promise in developing new anticancer agents. rsc.org Furthermore, the unique photophysical properties of these compounds continue to be exploited, with ongoing research into their applications as fluorescent probes and materials for organic light-emitting diodes (OLEDs). nih.gov The derivatization of the imidazo[1,2-a]pyridine core at various positions continues to be a key strategy for modulating biological activity, with studies frequently exploring substitutions at the 2, 3, 6, and 8-positions to fine-tune the pharmacological profile. nih.govnih.gov
Structure
3D Structure
Properties
Molecular Formula |
C8H8N2O |
|---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
3-methylimidazo[1,2-a]pyridin-8-ol |
InChI |
InChI=1S/C8H8N2O/c1-6-5-9-8-7(11)3-2-4-10(6)8/h2-5,11H,1H3 |
InChI Key |
FBISBXUANJGHNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2N1C=CC=C2O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Methylimidazo 1,2 a Pyridin 8 Ol and Its Derivatives
General Approaches to the Imidazo[1,2-a]pyridine (B132010) Core
The construction of the fundamental imidazo[1,2-a]pyridine ring system can be achieved through several reliable synthetic routes. These methods typically utilize readily available 2-aminopyridine (B139424) precursors.
Condensation Reactions of 2-Aminopyridines with α-Halo Ketones or Aldehydes
One of the most traditional and widely used methods for synthesizing imidazo[1,2-a]pyridines is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound, such as an α-halo ketone or aldehyde. rsc.org This reaction proceeds through an initial N-alkylation of the pyridine (B92270) ring nitrogen of the 2-aminopyridine to form a pyridinium (B92312) salt intermediate, followed by an intramolecular cyclization via condensation between the exocyclic amino group and the carbonyl carbon, and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system.
Initially, these reactions were often performed at high temperatures in sealed tubes. rsc.org However, modern variations of this method have been developed that proceed under milder conditions, sometimes even without a catalyst or solvent. rsc.org For instance, the reaction between 2-aminopyridines and α-bromo/chloroketones has been shown to proceed efficiently at 60°C in the absence of both. rsc.org The key step remains the nucleophilic substitution of the halide by the endocyclic nitrogen of the 2-aminopyridine. rsc.org A variety of catalysts, including copper silicate, have also been employed to facilitate this transformation efficiently. google.com
A significant limitation of this method can be the availability of the required α-halocarbonyl compounds, which can also be lachrymatory. researchgate.net To circumvent this, one-pot procedures have been developed where the α-haloketone is generated in situ from a ketone using reagents like N-bromosuccinimide or by using hypervalent iodine reagents. researchgate.net
Multi-Component Reactions (MCRs) for Scaffold Construction
Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to building the imidazo[1,2-a]pyridine scaffold in a single step from three or more starting materials. nih.govresearchgate.net These reactions are ideal for generating diverse molecular libraries for drug discovery. researchgate.net
A prominent example is the Groebke–Blackburn–Bienaymé (GBB) three-component reaction (3CR). mdpi.comacs.org This reaction typically involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, often catalyzed by a Lewis or Brønsted acid like scandium triflate or perchloric acid. rsc.orgmdpi.comprepchem.com The reaction proceeds through the formation of an imine from the 2-aminopyridine and aldehyde, which then undergoes a [4+1] cycloaddition with the isocyanide, followed by an intramolecular cyclization to form the fused heterocyclic product. researchgate.net This method allows for the introduction of substituents at both the C-2 and C-3 positions of the imidazo[1,2-a]pyridine core, depending on the specific components used. nih.gov
Other MCRs for this scaffold include the three-component coupling of 2-aminopyridines, aldehydes, and terminal alkynes, often catalyzed by copper salts. rsc.orgresearchgate.net This approach provides a direct route to a wide array of imidazo[1,2-a]pyridine derivatives. rsc.org
| MCR Type | Components | Catalyst Example | Key Feature |
| Groebke-Blackburn-Bienaymé | 2-Aminopyridine, Aldehyde, Isocyanide | Scandium triflate, HClO₄ | High efficiency and diversity |
| Alkyne-Aldehyde-Amine Coupling | 2-Aminopyridine, Aldehyde, Terminal Alkyne | Copper Iodide (CuI) | Direct access to diverse derivatives |
| Nitroolefin-based MCR | 2-Aminopyridine, Aldehyde, Nitroalkane | Not always required | Forms 3-amino derivatives |
Cyclization Strategies Involving 2-Aminopyridine Precursors
Beyond classical condensations and MCRs, various other cyclization strategies have been developed that start with 2-aminopyridine precursors. These methods often involve tandem or cascade reactions, where multiple bond-forming events occur in a single operational sequence.
One such strategy is the reaction between 2-aminopyridines and nitroolefins. rsc.orgchemicalbook.com Depending on the specific reagents and catalysts, such as iron(III) chloride, this can lead to either 3-unsubstituted or substituted imidazo[1,2-a]pyridines. chemicalbook.com These reactions typically proceed via a Michael addition of the 2-aminopyridine to the nitroalkene, followed by intramolecular cyclization and subsequent elimination or rearrangement. chemicalbook.com
Oxidative cyclization methods have also gained prominence. These can involve the copper-catalyzed reaction of 2-aminopyridines with ketones, where an Ortoleva-King type intermediate is proposed. nih.gov Another approach is the electrochemical cyclization of ketones with 2-aminopyridines, which offers a more environmentally benign route using catalytic hydriodic acid as a redox mediator. This method avoids the need for external chemical oxidants.
Furthermore, intramolecular cyclization of appropriately substituted 2-aminopyridine derivatives, such as N-(prop-2-yn-1-yl)pyridin-2-amines, can be mediated by catalysts like silver to regioselectively yield 3-methyl-substituted imidazo[1,2-a]pyridines. chemicalbook.com
Targeted Synthesis of 3-Methyl Imidazo[1,2-a]pyridine Derivatives
The synthesis of the specific target molecule, 3-Methylimidazo[1,2-a]pyridin-8-ol, requires strategies that not only form the heterocyclic core but also regioselectively introduce the methyl group at the C-3 position and the hydroxyl group at the C-8 position.
Introduction of Methyl Group via Specific Reagents or Reaction Pathways
The introduction of a methyl group at the C-3 position can be achieved through several synthetic routes. One of the most direct methods involves a tandem coupling reaction. A groundbreaking Fe(II)-catalyzed tandem coupling of 2-aminopyridines and 2-methylnitroolefins has been shown to produce 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives in good yields. researchgate.netmdpi.comgoogle.comrsc.org This reaction is believed to proceed through a Michael addition followed by an intramolecular cyclization and denitration. mdpi.com The use of an inexpensive and environmentally benign iron catalyst makes this method particularly attractive. nih.govmdpi.com
Another strategy involves the cycloisomerization of N-(prop-2-yn-1-yl)pyridin-2-amines, which can be mediated by a silver catalyst in acetonitrile (B52724) to afford 3-methyl imidazo[1,2-a]pyridines. chemicalbook.com Additionally, while many MCRs lead to more complex C-3 substituents, careful selection of reagents can potentially lead to a methyl group or a precursor that can be converted to a methyl group.
The synthesis of the specific target, This compound , would logically start from a pyridine precursor already bearing the hydroxyl group (or a protected version) at the required position. The key starting material for introducing the 8-hydroxy group is 2-amino-3-hydroxypyridine (B21099) . researchgate.netmdpi.comnih.govnih.gov By employing this starting material in a reaction designed to introduce the C-3 methyl group, such as the iron-catalyzed reaction with a 2-methylnitroolefin, the target scaffold can be constructed.
Regioselective Functionalization at the C-3 Position
The C-3 position of the imidazo[1,2-a]pyridine ring is known to be electron-rich and is the most common site for electrophilic substitution and other functionalizations. rsc.org This inherent reactivity allows for the direct introduction of various groups onto a pre-formed imidazo[1,2-a]pyridine core.
A variety of C-H alkylation methods have been developed for the C-3 position. For example, Lewis acid-catalyzed reactions of imidazo[1,2-a]pyridines with donor-acceptor cyclopropanes have been shown to be an effective method for C-3 alkylation. rsc.orgnih.gov Similarly, three-component aza-Friedel–Crafts reactions of imidazo[1,2-a]pyridines, aldehydes, and amines, catalyzed by Y(OTf)₃, also yield C-3 alkylated products. While these methods often introduce larger alkyl groups, they underscore the high regioselectivity for functionalization at this site.
Other C-3 functionalizations include sulfonylation, arylation, amination, and carbonylation, often achieved through metal-catalyzed or radical-mediated pathways. For instance, a two-step, one-pot reaction of a 2-aminopyridine with N,N-dimethylformamide dimethyl acetal (B89532) followed by an active electrophile like ethyl bromoacetate (B1195939) can introduce functional groups at the C-3 position. acs.org These diverse functionalization methods highlight the versatility of the imidazo[1,2-a]pyridine scaffold for late-stage modification, which is a valuable tool in medicinal chemistry for structure-activity relationship studies.
| Reaction Type | Reagents | Catalyst/Conditions | Position Functionalized |
| Fe(II)-catalyzed Tandem Coupling | 2-Aminopyridine, 2-Methylnitroolefin | FeCl₂ | C-3 (Methyl) |
| C-H Alkylation | Imidazo[1,2-a]pyridine, Donor-Acceptor Cyclopropane | Yb(OTf)₃ | C-3 |
| Aza-Friedel–Crafts | Imidazo[1,2-a]pyridine, Aldehyde, Amine | Y(OTf)₃ | C-3 |
| Sulfonylmethylation | Imidazo[1,2-a]pyridine, Sodium Sulfinate, DMA | FeCl₃ | C-3 |
Targeted Synthesis of 8-Hydroxyl Imidazo[1,2-a]pyridine Derivatives
The introduction of a hydroxyl group at the C-8 position of the imidazo[1,2-a]pyridine ring is a key synthetic challenge that is often addressed by starting with a pre-functionalized pyridine precursor.
Strategies for Introducing the Hydroxyl Group at C-8
The most direct and common strategy for incorporating a hydroxyl group at the C-8 position of the imidazo[1,2-a]pyridine nucleus is to begin the synthesis with a pyridine derivative that already bears a hydroxyl group at the corresponding position. The starting material of choice is typically 2-amino-3-hydroxypyridine. researchgate.netchemicalbook.com This precursor ensures the correct positioning of the hydroxyl group in the final bicyclic system after cyclization. The acidic nature of the 8-hydroxy group may sometimes necessitate the use of a protecting group strategy during subsequent functionalization steps. researchgate.net For instance, the hydroxyl group can be protected as a benzyl (B1604629) ether, which can be achieved through a cesium carbonate-catalyzed reaction with benzyl bromide. researchgate.net This protecting group can be removed at a later stage to yield the desired 8-hydroxy derivative.
Synthetic Routes from Substituted Pyridines or Imidazoles
The classical and most prevalent synthetic route to 8-hydroxyimidazo[1,2-a]pyridines involves the condensation of 2-amino-3-hydroxypyridine with an appropriate α-halocarbonyl compound. researchgate.net This reaction, a variation of the Tschitschibabin reaction, proceeds by initial N-alkylation of the pyridine ring nitrogen of the 2-aminopyridine derivative, followed by intramolecular cyclization and dehydration to form the fused imidazole (B134444) ring.
For the synthesis of 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid, 2-aminopyridin-3-ol is reacted with bromopyruvic acid. researchgate.net Similarly, reaction with ethyl bromopyruvate yields ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate. researchgate.net Following this logic, the synthesis of the target compound, this compound, can be achieved by reacting 2-amino-3-hydroxypyridine with chloroacetone (B47974) or bromoacetone.
An alternative, though less common, approach could involve the construction of the imidazole ring first, followed by its fusion to a pyridine ring. However, the former method starting from substituted pyridines is more established and widely utilized.
Integrated Synthesis of this compound
The direct synthesis of this compound can be accomplished through various integrated approaches that aim for efficiency, sustainability, and high yields. These methods include one-pot reactions, catalyst-free conditions, and metal-catalyzed protocols.
One-Pot and Cascade Reactions for Direct Synthesis
One-pot syntheses of imidazo[1,2-a]pyridines are highly sought after as they reduce the number of workup and purification steps, saving time and resources. A plausible one-pot synthesis of this compound would involve the direct reaction of 2-amino-3-hydroxypyridine with chloroacetone in a suitable solvent, such as ethanol (B145695) or dimethylformamide, often with heating. google.com
Cascade reactions, where a series of bond-forming events occur in a single synthetic operation, are also powerful tools. A highly regioselective acid-catalyzed three-component cascade reaction has been developed for the synthesis of decorated imidazo[1,2-a]pyridines, which could be adapted for the target molecule. nih.gov For instance, the reaction of 2-aminopyridines, aldehydes, and isocyanides, known as the Groebke–Blackburn–Bienaymé (GBB) three-component reaction, is a versatile method for producing 3-aminoimidazo[1,2-a]pyridines and could potentially be modified. nih.gov
Catalyst-Free and Green Chemistry Approaches
In recent years, there has been a significant push towards developing catalyst-free and environmentally benign synthetic methods. The synthesis of imidazo[1,2-a]pyridines can often be achieved under catalyst- and solvent-free conditions, for example, by using microwave irradiation. nih.govacs.org A rapid, metal-free synthesis of imidazo[1,2-a]pyridines has been reported under ambient conditions in water, highlighting the potential for green synthetic routes. rsc.org
A proposed catalyst-free synthesis of this compound would involve heating a mixture of 2-amino-3-hydroxypyridine and chloroacetone, potentially in a green solvent like water or ethanol, or even under solvent-free conditions. nih.govacs.org The inherent reactivity of the starting materials often allows the reaction to proceed to completion without the need for a catalyst.
| Starting Material 1 | Starting Material 2 | Conditions | Product | Key Features |
| 2-Aminopyridine | α-Haloketone | Microwave irradiation, solvent-free | Imidazo[1,2-a]pyridine | Fast, clean, high-yielding, environmentally benign. nih.gov |
| 2-Amino-1-(2-propynyl)pyridinium bromide | Water | Ambient temperature | 2-Methylimidazo[1,2-a]pyridine | Rapid, metal-free, aqueous synthesis. rsc.org |
| 2-Aminopyridine | Ethyl bromopyruvate | Reflux in ethanol | Ethyl 2-imidazo[1,2-a]pyridinecarboxylate | Eco-friendly, catalyst-free. nih.gov |
Metal-Catalyzed Synthetic Protocols
Metal-catalyzed reactions often provide high efficiency and selectivity in the synthesis of imidazo[1,2-a]pyridines. Copper and palladium are the most commonly employed metals for this purpose.
Copper-catalyzed multicomponent reactions have been developed for the synthesis of polysubstituted imidazo[1,2-a]pyridines. rsc.orgnih.gov For example, a copper-catalyzed three-component reaction of 2-aminopyridines, sulfonyl azides, and terminal ynones provides a variety of derivatives. rsc.orgnih.gov Copper catalysts are also used for C-3 functionalization of the imidazo[1,2-a]pyridine core. nih.gov
Palladium-catalyzed intramolecular cross-dehydrogenative coupling is another powerful method for constructing fused imidazo[1,2-a]pyrimidine (B1208166) systems and could be adapted for the synthesis of the target molecule. nih.gov
A potential metal-catalyzed synthesis of this compound could involve a copper-catalyzed reaction between 2-amino-3-hydroxypyridine and a suitable three-carbon synthon.
| Catalyst | Reactant 1 | Reactant 2 | Reactant 3 | Product | Reference |
| Copper | 2-Aminopyridine | Sulfonyl azide | Terminal ynone | Polysubstituted imidazo[1,2-a]pyridine | rsc.orgnih.gov |
| Copper | Imidazo[1,2-a]pyridine | 3-Indoleacetic acid | - | 3-(1H-indol-3-ylmethyl)-imidazo[1,2-a]pyridine | nih.gov |
| Palladium | Substituted pyrimidine | - | - | Fused imidazo[1,2-a]pyrimidine | nih.gov |
Photochemical and Electrochemical Synthesis Modalities for this compound and its Derivatives
The synthesis of functionalized imidazo[1,2-a]pyridines, a scaffold of significant interest in medicinal chemistry, has increasingly benefited from the development of photochemical and electrochemical methods. nih.govnih.gov These approaches offer sustainable and often milder alternatives to traditional synthetic routes. While direct photochemical or electrochemical synthesis of this compound has not been extensively detailed, the principles established for the functionalization of the imidazo[1,2-a]pyridine core, particularly at the C3 position, provide a strong foundation for its potential synthesis.
Photochemical methods, particularly those utilizing visible light, have emerged as powerful tools for C-H functionalization, offering an eco-friendly pathway to create diverse derivatives. nih.govnih.gov Similarly, electrochemical synthesis provides a reagent-less approach to oxidation and coupling reactions, avoiding the need for chemical oxidants. rsc.org
Photochemical Synthesis
Visible-light-induced photocatalysis has been successfully employed for the C-H functionalization of the imidazo[1,2-a]pyridine ring system, with a strong regioselectivity for the C3 position. nih.govmdpi.com These reactions typically proceed through the generation of radical intermediates, facilitated by a photosensitizer that absorbs light and initiates an electron transfer process.
A variety of functional groups have been introduced at the C3 position using these methods, including alkyl, trifluoromethyl, and aminoalkyl groups. nih.gov For instance, the use of a photocatalyst like eosin (B541160) Y under blue LED irradiation has enabled the C-H thiocyanation of imidazo[1,2-a]pyridines in high yields. nih.gov While a direct photochemical C-H methylation of 8-hydroxy-imidazo[1,2-a]pyridine to yield the target compound is not explicitly reported, the existing methodologies for C3-alkylation of the parent scaffold are noteworthy. For example, visible light-induced C5 alkylation has been achieved using eosin Y as a photocatalyst with alkyl N-hydroxyphthalimides as the alkyl source. nih.gov
A peroxide-mediated, metal-free method for the direct methylation of imidazo[1,2-a]pyridines has been described, where peroxides act as both the radical initiator and the methyl source. nih.gov This approach has been shown to be effective for a range of substituted imidazopyridines, providing moderate to good yields. nih.gov The proposed mechanism involves the generation of a methyl radical which then attacks the electron-rich C3 position of the imidazo[1,2-a]pyridine ring. nih.gov
The following table summarizes representative examples of photochemical C3-functionalization of imidazo[1,2-a]pyridines:
| Entry | Reactant 1 | Reactant 2 | Photocatalyst | Light Source | Solvent | Product | Yield (%) | Reference |
| 1 | Imidazo[1,2-a]pyridine | NH4SCN | Eosin Y | Blue LED | Acetonitrile | 3-(Thiocyanato)imidazo[1,2-a]pyridine | High | nih.gov |
| 2 | Imidazo[1,2-a]pyridine | Perfluoroalkyl iodide | - | Visible Light | DMSO | C3-Perfluoroalkylated imidazo[1,2-a]pyridine | 21-96 | nih.gov |
| 3 | Imidazo[1,2-a]pyridine | N-Phenyltetrahydroisoquinoline | Rose Bengal | Visible Light | - | C3-Aminoalkylated imidazo[1,2-a]pyridine | - | nih.gov |
| 4 | Imidazo[1,2-a]pyridine | Carbazate | Rose Bengal | Blue LED | - | C3-Alkoxycarbonylated imidazo[1,2-a]pyridine | - | nih.gov |
| 5 | Imidazo[1,2-a]pyridine | Diaryliodonium salt, DABCO-bis(sulfur dioxide) | Organic Photoredox Catalyst | Visible Light | - | C3-Sulfonylated imidazo[1,2-a]pyridine | - | mdpi.com |
Electrochemical Synthesis
Electrochemical methods offer another green and efficient avenue for the functionalization of imidazo[1,2-a]pyridines. rsc.orgresearchgate.net These techniques utilize electric current to drive redox reactions, often with high selectivity and without the need for external chemical oxidants or catalysts. researchgate.netacs.org
The electrochemical approach has been successfully applied to the C-N bond formation and cyclization to form the imidazo[1,2-a]pyridine scaffold itself. rsc.org For instance, the intermolecular cyclization of 2-aminopyridines with ketones can be achieved in an undivided cell using catalytic hydriodic acid as a redox mediator. rsc.org
Furthermore, direct C-H functionalization of the imidazo[1,2-a]pyridine ring at the C3 position has been demonstrated through electrosynthesis. A notable example is the electrochemical C3-sulfonylation of imidazo[1,2-a]pyridines with sodium benzenesulfinates, which proceeds in the absence of a metal catalyst. mdpi.com An electrochemically induced C-H/N-H cross-coupling of sulfoximines with imidazopyridines has also been reported, yielding C3-sulfoximidoyl-functionalized products. acs.org
While the direct electrochemical synthesis of this compound is not documented, the established protocols for C3 functionalization suggest a viable pathway. A potential strategy would involve the initial synthesis of 8-hydroxy-imidazo[1,2-a]pyridine through conventional means, followed by an electrochemical C-H methylation at the C3 position.
The table below presents examples of electrochemical synthesis and functionalization of imidazo[1,2-a]pyridines:
| Entry | Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) | Reference |
| 1 | 2-Aminopyridine | Ketone | Undivided cell, catalytic HI | Imidazo[1,2-a]pyridine derivative | Moderate to Excellent | rsc.org |
| 2 | Imidazo[1,2-a]pyridine | Sodium benzenesulfinate | Metal-free, undivided cell | 3-(Arylsulfonyl)imidazo[1,2-a]pyridine | Up to 94 | mdpi.com |
| 3 | Imidazo[1,2-a]pyridine | Sulfoximine | Metal-free, undivided cell | C3-Sulfoximidoyl-imidazo[1,2-a]pyridine | - | acs.org |
| 4 | 2-Aminopyridine | α-Bromoketone | Undivided cell, NH4Br | 3-Bromoimidazo[1,2-a]pyridine | - | researchgate.net |
Advanced Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) atoms.
Detailed ¹H and ¹³C NMR Chemical Shift Assignments
For a definitive structural assignment of 3-Methylimidazo[1,2-a]pyridin-8-ol, detailed analysis of its ¹H and ¹³C NMR spectra would be required. The expected chemical shifts (δ) are influenced by the electron distribution within the fused heterocyclic ring system, the phenolic hydroxyl group, and the methyl substituent.
¹H NMR: The proton spectrum would be expected to show distinct signals for each of the aromatic protons on the pyridine (B92270) and imidazole (B134444) rings, as well as a singlet for the methyl group. The hydroxyl proton might appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.
¹³C NMR: The carbon spectrum would display signals for each unique carbon atom in the molecule. The chemical shifts of the carbons in the aromatic rings are characteristic of the imidazo[1,2-a]pyridine (B132010) system. The carbon bearing the hydroxyl group (C-8) would be shifted downfield due to the deshielding effect of the oxygen atom. The methyl carbon would appear at a characteristic upfield chemical shift.
Illustrative Data Table for a Generic Imidazo[1,2-a]pyridine Structure
| Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2 | - | ~145 |
| C3 | - | ~110-120 |
| C5 | ~8.1 | ~125 |
| C6 | ~6.8 | ~112 |
| C7 | ~7.2 | ~125 |
| C8 | - | ~140-150 (OH substituted) |
| C8a | - | ~145 |
| 3-CH₃ | ~2.4 | ~15-20 |
Note: These are estimated values based on known imidazo[1,2-a]pyridine derivatives and are for illustrative purposes only.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Confirmation
To unambiguously assign all proton and carbon signals and confirm the connectivity of the atoms, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons within the pyridine ring. For example, correlations would be expected between H-5 and H-6, and between H-6 and H-7.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for C-5, C-6, C-7, and the methyl group based on the assignments of their attached protons.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is used to determine the elemental composition and to gain structural insights.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
HRMS would be used to determine the precise molecular weight of this compound with high accuracy. This allows for the calculation of its elemental formula (C₈H₈N₂O), confirming that the synthesized compound has the correct atomic composition.
Illustrative HRMS Data Table
| Ion | Calculated m/z | Found m/z |
|---|---|---|
| [M+H]⁺ | 149.0715 | Value to be determined experimentally |
Fragmentation Pattern Analysis for Structural Insights
Tandem mass spectrometry (MS/MS) would be employed to analyze the fragmentation pattern of the protonated molecule. The way the molecule breaks apart provides a fingerprint that can be used to confirm its structure. The fragmentation of imidazo[1,2-a]pyridines often involves characteristic losses of small molecules. For 3-phenoxy imidazo[1,2-a]pyridines, a key fragmentation is the homolytic cleavage of the C-O bond.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers.
For this compound, the IR spectrum would be expected to show characteristic absorption bands confirming the presence of the hydroxyl group and the aromatic system.
Illustrative IR Data Table
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
|---|---|---|
| O-H (hydroxyl) | ~3200-3600 | Broad |
| C-H (aromatic) | ~3000-3100 | Sharp |
| C=C, C=N (aromatic rings) | ~1450-1650 | Multiple sharp bands |
| C-O (phenol) | ~1200-1260 | Strong |
The broadness of the O-H stretch is due to hydrogen bonding. The precise positions of the aromatic C=C and C=N stretching vibrations provide a characteristic fingerprint for the imidazo[1,2-a]pyridine core.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvatochromism
The study of electronic transitions and solvatochromism using UV-Vis spectroscopy is fundamental to understanding the behavior of a compound in different solvent environments. This analysis provides insights into the molecule's electronic structure and its interactions with surrounding solvent molecules. For imidazo[1,2-a]pyridine derivatives, shifts in the absorption maxima (λmax) can indicate the nature of the electronic transitions (e.g., π→π* or n→π*) and the polarity of the excited state.
However, a comprehensive search of scientific literature and chemical databases did not yield specific UV-Vis absorption data for this compound in a range of solvents. While research on other imidazo[1,2-a]pyridine compounds demonstrates their fluorescent properties and potential as chemosensors, this information is not directly transferable to the target compound. Without experimental data, a detailed discussion of its electronic transitions and solvatochromic behavior remains speculative.
A general expectation for imidazo[1,2-a]pyridines is the presence of absorption bands in the UV region, corresponding to π→π* transitions within the aromatic system. The position and intensity of these bands would be influenced by the methyl and hydroxyl substituents on the bicyclic ring. The hydroxyl group at the 8-position, in particular, could lead to significant solvatochromic effects, especially in protic solvents, due to its hydrogen-bonding capabilities. To illustrate the type of data required, a hypothetical data table is presented below.
Hypothetical UV-Vis Absorption Data for this compound
| Solvent | Dielectric Constant (ε) | Absorption Maximum (λmax, nm) |
| n-Hexane | 1.88 | Data Not Available |
| Dichloromethane | 8.93 | Data Not Available |
| Acetone | 20.7 | Data Not Available |
| Acetonitrile (B52724) | 37.5 | Data Not Available |
| Ethanol (B145695) | 24.5 | Data Not Available |
| Methanol | 32.7 | Data Not Available |
| Water | 80.1 | Data Not Available |
This table is for illustrative purposes only, as no experimental data was found.
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide invaluable information on the bond lengths, bond angles, and intermolecular interactions of this compound, confirming its molecular geometry and revealing details about its packing in the crystal lattice.
Despite the importance of such data, a crystallographic study for this compound has not been reported in the available scientific literature. While crystal structures of other imidazo[1,2-a]pyridine derivatives have been determined, these cannot be used to infer the specific solid-state architecture of the title compound due to the significant influence of substituent positioning on crystal packing.
A complete crystallographic analysis would include the following parameters, which are currently unavailable for this compound.
Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Data Not Available |
| Space Group | Data Not Available |
| a (Å) | Data Not Available |
| b (Å) | Data Not Available |
| c (Å) | Data Not Available |
| α (°) | Data Not Available |
| β (°) | Data Not Available |
| γ (°) | Data Not Available |
| Volume (ų) | Data Not Available |
| Z | Data Not Available |
| Density (calculated) (g/cm³) | Data Not Available |
| R-factor | Data Not Available |
This table is for illustrative purposes only, as no experimental data was found.
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For imidazo[1,2-a]pyridine (B132010) derivatives, DFT calculations, often at the B3LYP/6-311G++(d,p) or B3LYP/6-31+G(d,p) level of theory, are employed to understand their stability, reactivity, and electronic properties. acs.orgscirp.org
Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy relates to its electron-accepting ability. scirp.org The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and stability; a larger gap suggests higher stability and lower reactivity. scirp.org
Analyses of the molecular electrostatic potential (MEP) help to identify the nucleophilic and electrophilic sites within a molecule. scirp.org For instance, in imidazo[1,2-a]pyridine N-acylhydrazone derivatives, the nitrogen atoms of the 6-π electron system, along with oxygen and sulfur atoms, are typically identified as nucleophilic sites. scirp.org
Studies on related imidazo[1,2-a]pyridinyl-chalcone series have shown that the presence of electron-donating substituents tends to enhance the nucleophilic character of the molecule, while electron-withdrawing groups make them more susceptible to nucleophilic attacks. scirp.org Specifically, the carbon atoms at positions C5 and C14 were predicted as the primary sites for electrophilic and nucleophilic attacks, respectively. scirp.org
| Local Reactivity Descriptors | Fukui Functions, Dual Descriptor | Pinpoint the most reactive sites within the molecule. scirp.orgscirp.org |
Molecular Dynamics Simulations of Compound Interactions
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. In the context of 3-Methylimidazo[1,2-a]pyridin-8-ol and its analogs, MD simulations provide valuable insights into the stability of ligand-protein complexes and the nature of their interactions. These simulations can confirm the stability of docking poses and help to understand the dynamic behavior of the compound within a biological environment. oregonstate.eduresearchgate.net
For example, MD simulations have been used to study the interaction of imidazo[1,2-a]pyridine derivatives with targets like the epidermal growth factor receptor (EGFR). oregonstate.edu These simulations can reveal whether the compound maintains a stable conformation when bound to the active site of the protein. oregonstate.edu Similarly, MD simulations have been employed to assess the stability of imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues when docked into the active site of pantothenate synthetase. researchgate.net In one study, a 100 ns simulation was performed to elucidate the stability, conformation, and intermolecular interactions of a potent imidazo[1,2-a]pyridine amide with its target protein. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. For imidazo[1,2-a]pyridine derivatives, 3D-QSAR models have been developed to understand the structural requirements for their activity against various targets. researchgate.net
These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to build a predictive model. Common descriptors include steric, electronic, and thermodynamic properties. researchgate.netasianpubs.org For instance, a QSAR study on imidazo[2,1-b] acs.orgoregonstate.eduresearchgate.netthiadiazole derivatives identified the partition coefficient, cluster count, and principal moment of inertia as key descriptors for their inhibitory activity. asianpubs.org
The generated QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent derivatives. The statistical validity of these models is assessed using parameters like the squared correlation coefficient (r²), cross-validated correlation coefficient (q²), and predictive correlation coefficient (pred_r²). researchgate.netasianpubs.org
Molecular Docking Studies for Ligand-Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when they are bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein. researchgate.netnih.gov
For imidazo[1,2-a]pyridine derivatives, docking studies have been instrumental in identifying potential biological targets and understanding the key interactions that govern binding. For example, docking studies have suggested that these compounds can interact with the epidermal growth factor receptor (EGFR) with an affinity similar to known inhibitors like Lapatinib. oregonstate.edu Docking has also been used to predict the binding of imidazo[1,2-a]pyrimidine (B1208166) derivatives to the lanosterol (B1674476) 14α-demethylase enzyme (CYP51), a key enzyme in fungal growth. researchgate.net
These studies often reveal specific interactions, such as hydrogen bonds and pi-cation interactions, with key amino acid residues in the active site of the target protein. researchgate.net For instance, docking of imidazo[1,2-a]pyridine-3-carboxamide analogues into the active site of pantothenate synthetase showed hydrogen bonding with residues like Gly158 and Met195, and pi-cation interactions with His47. researchgate.net
Table 2: Examples of Molecular Docking Studies on Imidazo[1,2-a]pyridine Derivatives
| Compound Class | Target Protein | Key Findings | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyridine derivatives | Epidermal Growth Factor Receptor (EGFR) | Similar interaction affinity to Lapatinib, suggesting potential for EGFR inhibition. | oregonstate.edu |
| Imidazo[1,2-a]pyridine-3-carboxamide analogues | Pantothenate synthetase | Hydrogen bonding with Gly158, Met195, and Pro38; Pi-cation interaction with His47. | researchgate.net |
| 3-Benzoyl imidazo[1,2-a]pyrimidines | Lanosterol 14α-demethylase (CYP51) | Better binding energies than reference drugs, suggesting potential as antifungal agents. | researchgate.net |
| Phenothiazine-containing imidazo[1,2-a]pyridines | Microtubule Affinity Regulating Kinase 4 (MARK4) | Excellent inhibitory potential predicted. | nih.gov |
In Silico Evaluation of Molecular Properties and Interactions
In silico methods are extensively used to evaluate the drug-likeness and pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) of imidazo[1,2-a]pyridine derivatives. These computational assessments are crucial for prioritizing compounds for further experimental testing. acs.orgoregonstate.edu
A common approach is to evaluate compliance with Lipinski's Rule of Five and other drug-likeness rules (e.g., Muegge, Egan, Veber, and Ghose rules). oregonstate.edu These rules are based on molecular properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Compounds that adhere to these rules are more likely to have good oral bioavailability.
In silico ADMET prediction tools can provide estimates for properties like human oral absorption, aqueous solubility, and potential for blood-brain barrier penetration. researchgate.net For example, QikProp studies have been used to predict the pharmacokinetic properties of imidazo[1,2-a]pyridine-3-carboxamide analogues, with results indicating good oral absorption for the dataset molecules. researchgate.net
Mechanistic Studies via Computational Approaches (e.g., Transition State Analysis)
Computational methods can also be employed to investigate the mechanisms of chemical reactions, such as the synthesis of imidazo[1,2-a]pyridines. Transition state analysis, for example, can help to elucidate the most likely reaction pathway.
For the synthesis of imidazo[1,2-a]pyridines from the reaction of ketenaminals with methyl propiolate, a proposed mechanism involves the addition of the α-carbon atom and an N-proton to the triple bond through a six-membered ring transition state. clockss.org This is followed by a cyclocondensation reaction with the elimination of methanol. clockss.org
Another example is the copper-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines. Preliminary mechanistic studies suggest that this reaction proceeds through a catalytic Ortoleva-King type reaction. organic-chemistry.org Similarly, the synthesis of 3-aroylimidazo[1,2-a]pyridines from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes is thought to occur via an aerobic oxidative cross-dehydrogenative coupling process. rsc.org
The Multifaceted Applications of this compound's Core Scaffold in Chemical Biology and Materials Science
The imidazo[1,2-a]pyridine scaffold, a fused bicyclic 5-6 heterocycle, is a cornerstone in medicinal chemistry and materials science. rsc.orgresearchgate.net Its unique structural and photophysical properties have led to its incorporation into a wide array of functional molecules, from pharmaceuticals to advanced optoelectronic materials. ijrpr.comnih.gov This article explores the applications of this versatile scaffold, with a focus on functionalities relevant to the this compound structure, in chemical biology and materials science.
Applications in Chemical Biology and Materials Science
The imidazo[1,2-a]pyridine (B132010) framework is prized for its rigid, π-conjugated system, which gives rise to desirable fluorescent and electronic properties. ijrpr.com These characteristics, combined with the scaffold's amenability to synthetic modification, have established it as a "privileged" structure in the development of functional molecules. researchgate.netacs.org
The inherent fluorescence of the imidazo[1,2-a]pyridine core makes it an excellent platform for designing fluorescent probes and markers for biological imaging. researchgate.netijrpr.com The photophysical properties, such as absorption and emission wavelengths, and fluorescence quantum yield, can be precisely tuned by introducing various substituents onto the bicyclic ring system. ijrpr.comtandfonline.com
Derivatives featuring a hydroxyl group, particularly an ortho-hydroxyphenyl substituent, are of special interest due to their ability to undergo Excited-State Intramolecular Proton Transfer (ESIPT). ijrpr.comtandfonline.com In the excited state, the imidazole (B134444) nitrogen acts as a proton acceptor, leading to the formation of a zwitterionic species with a large charge-transfer character. ijrpr.com This process results in an unusually large Stokes shift (the separation between absorption and emission maxima), a highly beneficial property for fluorescent probes as it minimizes self-quenching and improves signal-to-noise ratios. ijrpr.comtandfonline.com The 8-hydroxy group of 3-methylimidazo[1,2-a]pyridin-8-ol is similarly positioned to potentially engage in such ESIPT processes, making its core structure highly relevant for probe development.
The fluorescence intensity is also heavily influenced by substituents. Electron-donating groups tend to enhance luminescence, while electron-withdrawing groups can quench it. ijrpr.com For instance, studies on 3-hydroxymethyl imidazo[1,2-a]pyridine derivatives showed that the hydroxymethyl group can act as an enhancer of fluorescence intensity, resulting in molecules that fluoresce more intensely than the parent unsubstituted fluorophore. nih.govnih.gov
A practical example of this application is the development of 2-(imidazo[1,2-a]pyridin-2-yl)phenyl acrylate (B77674) (IPPA), a small-molecule fluorescent probe designed for the selective detection of cysteine (Cys) over other biological thiols like homocysteine (Hcy) and glutathione (B108866) (GSH). nih.gov This probe exhibits a significant fluorescence enhancement upon reaction with cysteine and has been successfully used for imaging in living cells and zebrafish, demonstrating the utility of the imidazo[1,2-a]pyridine scaffold in creating sensitive and selective chemical tools for bioimaging. nih.gov
Table 1: Photophysical Properties of Selected Imidazo[1,2-a]pyridine Derivatives This table presents data for representative imidazo[1,2-a]pyridine-based fluorescent molecules to illustrate the scaffold's properties.
| Compound | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (ΦF) | Application | Reference |
|---|---|---|---|---|---|---|
| IP-PPI | - | 452 (in film) | - | 0.91 | Deep-Blue OLED Emitter | nih.gov |
| IP-DPPI | - | 468 (in film) | - | 0.88 | Deep-Blue OLED Emitter | nih.gov |
| IPPA | 355 | 468 (after reaction with Cys) | 113 | - | Cysteine Probe | nih.gov |
| HPIP derivative (A5, X=OMe) | 393 (in THF) | 575 (Keto form, in THF) | 182 | - | ESIPT Dye | tandfonline.com |
The luminescent properties of imidazo[1,2-a]pyridine derivatives make them highly suitable for applications in optoelectronics, particularly as emitters in Organic Light-Emitting Diodes (OLEDs). ijrpr.comnih.gov Their rigid structure contributes to high thermal stability and excellent quantum yields. ijrpr.comnih.gov
Researchers have successfully designed and synthesized bipolar deep-blue fluorescent emitters using the imidazo[1,2-a]pyridine core as the electron-accepting unit. nih.gov For example, the compounds IP-PPI and IP-DPPI, which pair an imidazo[1,2-a]pyridine acceptor with a phenanthroimidazole donor, have demonstrated outstanding performance in OLEDs. nih.gov These devices exhibit high external quantum efficiencies (EQEs) and, crucially, show negligible efficiency roll-off at high brightness levels, a common problem in OLED technology. nih.gov
Non-doped OLEDs based on IP-PPI achieved an EQE of 4.85% with deep-blue CIE coordinates of (0.153, 0.097) at a brightness of 10,000 cd/m². nih.gov Doped devices performed even better, with a 20 wt% IP-DPPI-based device reaching a maximum EQE of 6.13% with CIE coordinates of (0.153, 0.078). nih.gov These results place imidazo[1,2-a]pyridine-based emitters among the state-of-the-art for deep-blue OLEDs, highlighting the scaffold's potential in developing next-generation displays and lighting. nih.govnih.gov
Table 2: Performance of OLEDs Based on Imidazo[1,2-a]pyridine Emitters This table summarizes the performance metrics of illustrative OLED devices.
| Emitter | Device Structure | Max EQE (%) | EQE at 10,000 cd/m² (%) | CIE Coordinates (x, y) | Reference |
|---|---|---|---|---|---|
| IP-PPI | Non-doped | - | 4.85 | (0.153, 0.097) | nih.gov |
| IP-PPI | 40 wt% doped | - | 5.23 | (0.154, 0.077) | nih.gov |
| IP-DPPI | Non-doped | - | 4.74 | (0.154, 0.114) | nih.gov |
| IP-DPPI | 20 wt% doped | 6.13 | 5.07 | (0.153, 0.078) | nih.gov |
The imidazo[1,2-a]pyridine scaffold is a key pharmacophore found in numerous biologically active compounds and marketed drugs. nih.govmdpi.com This has spurred its development as a versatile framework for creating chemical tools to probe and modulate specific biological pathways, particularly in cancer research.
One significant example is the synthesis of a novel imidazo[1,2-a]pyridine derivative, named MIA, which was studied for its anti-inflammatory and anti-cancer effects. nih.gov Research demonstrated that MIA could suppress the phosphorylation of STAT3 (Signal Transducer and Activator of Transcription 3) and inhibit the expression of downstream targets like COX-2 and iNOS. nih.gov This work highlights the scaffold's utility in developing molecules that can interrogate and modulate the STAT3/NF-κB signaling pathway, which is crucial in inflammation and cancer. nih.gov
Furthermore, the scaffold has been employed to develop targeted covalent inhibitors. rsc.org By incorporating a reactive "warhead" onto the imidazo[1,2-a]pyridine core, scientists have created potent and selective inhibitors of the KRAS G12C mutant, a key driver in many intractable cancers. rsc.org Compound I-11, emerging from this research, demonstrated significant potential as a lead compound, validating the imidazo[1,2-a]pyridine backbone as a suitable scaffold for designing covalent chemical probes to investigate specific protein functions and disease pathways. rsc.org
Table 3: Imidazo[1,2-a]pyridine Derivatives as Biological Tools This table provides examples of derivatives used to investigate biological pathways.
| Compound/Series | Biological Target/Pathway | Observed Effect | Application | Reference |
|---|---|---|---|---|
| MIA | STAT3/NF-κB/iNOS/COX-2 Pathway | Suppressed STAT3 phosphorylation; reduced COX-2 and iNOS expression | Anti-inflammatory/Anticancer probe | nih.gov |
| I-11 | KRAS G12C Mutant Protein | Covalent inhibition; potent anticancer activity in NCI-H358 cells | Targeted Covalent Inhibitor | rsc.org |
The chemical versatility and robust nature of the imidazo[1,2-a]pyridine scaffold make it an excellent precursor for a range of advanced materials beyond OLEDs. rsc.orgsemanticscholar.org The ease of functionalization at multiple positions on the ring system allows for the systematic tuning of its properties and its integration into larger, more complex architectures. acs.orgresearchgate.net
One promising area is the use of imidazo[1,2-a]pyridine derivatives as organic linkers for the construction of Metal-Organic Frameworks (MOFs). researchgate.net The nitrogen atoms within the heterocyclic system can act as effective coordination sites for metal ions, enabling the self-assembly of highly ordered, porous crystalline materials. These MOFs can have applications in gas storage, separation, and catalysis.
The fundamental synthetic routes, such as condensation reactions, multicomponent reactions, and C-H functionalization, provide a rich toolbox for chemists to design and build novel imidazo[1,2-a]pyridine-based molecules. rsc.orgsemanticscholar.org These molecules can then serve as building blocks for polymers, dyes, and other functional materials where photophysical stability and electronic activity are required. ijrpr.com The continued exploration of the synthesis and properties of this scaffold is expected to yield new materials with tailored functions for a variety of scientific and technological fields. researchgate.net
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Methodologies for 3-Methylimidazo[1,2-a]pyridin-8-ol
While numerous methods exist for the synthesis of the parent imidazo[1,2-a]pyridine (B132010) ring system, the development of methodologies specifically tailored for this compound that are both novel and sustainable is a primary area for future research. Historically, the synthesis of imidazo[1,2-a]pyridines involved the condensation of 2-aminopyridines with α-haloketones. bio-conferences.org Modern approaches have expanded to include multicomponent reactions, such as the Groebke-Blackburn-Bienaymé reaction, which allows for the construction of the imidazo[1,2-a]pyridine core from an aminopyridine, an aldehyde, and an isocyanide in a single step. acs.orgnih.gov
Future research should focus on adapting these and other contemporary synthetic strategies to efficiently produce this compound. A key challenge will be the regioselective introduction of the methyl group at the C3 position and the hydroxyl group at the C8 position. The development of "green" synthetic routes is of paramount importance. This includes the use of environmentally benign solvents like water, employing catalyst-free conditions, or utilizing energy-efficient techniques such as microwave or ultrasound irradiation. bio-conferences.orgacs.orgorganic-chemistry.orgthieme-connect.com For instance, an ultrasound-assisted C-H functionalization of ketones in water has been shown to be an effective and green method for synthesizing related imidazo[1,2-a]pyridine derivatives. organic-chemistry.orgthieme-connect.com
Table 1: Promising Sustainable Synthetic Approaches for Imidazo[1,2-a]pyridines
| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis | Reference |
|---|---|---|---|
| Ultrasound-Assisted Synthesis | Use of ultrasonic waves to accelerate reactions. | Mild reaction conditions, absence of base, high yields, and use of green solvents like water. | organic-chemistry.orgthieme-connect.com |
| Microwave-Assisted Synthesis | Rapid heating using microwave irradiation. | Reduced reaction times, enhanced product yields, and higher purity. | bio-conferences.org |
| Aqueous Micellar Catalysis | Reactions performed in water using surfactants like sodium dodecyl sulfate (B86663) (SDS). | Environmentally sustainable, allows for reactions of water-insoluble reactants. | acs.orgacs.org |
| Catalyst- and Solvent-Free Reactions | Reactions conducted at elevated temperatures without any catalyst or solvent. | Simplified purification, reduced waste, and adherence to green chemistry principles. | bio-conferences.org |
Advanced Functionalization Strategies for Enhanced Biological Activity or Material Properties
The functionalization of the this compound scaffold is a crucial avenue for modulating its physicochemical properties and enhancing its potential applications. Future work should explore the selective modification of both the core structure and its substituents. For example, the hydroxyl group at the C8-position is a prime site for derivatization to improve pharmacokinetic properties or to act as a handle for conjugation to other molecules.
Advanced functionalization could involve late-stage C-H activation to introduce new functional groups at various positions on the heterocyclic ring. The C3-position of imidazo[1,2-a]pyridines is known to be amenable to electrophilic substitution, and this reactivity could be exploited for further derivatization, even with the existing methyl group. rsc.org Three-component reactions, such as the aza-Friedel–Crafts reaction, have been used for the C3-alkylation of imidazo[1,2-a]pyridines and could be adapted for this purpose. nih.gov These strategies could lead to the generation of libraries of novel compounds with potentially enhanced biological activities or unique material properties.
Deeper Elucidation of Reaction Mechanisms via Advanced Analytical Techniques
A thorough understanding of the reaction mechanisms underlying the synthesis and functionalization of this compound is essential for optimizing reaction conditions and expanding their scope. Future research should employ advanced analytical techniques to probe these mechanisms in detail. This could involve the use of in-situ spectroscopic methods, such as reaction IR or NMR, to monitor the formation of intermediates and byproducts in real-time.
Mechanistic studies have suggested the involvement of intermediates like enamines or iminyl radicals in certain syntheses of imidazo[1,2-a]pyridines. acs.org For instance, in copper-catalyzed reactions, preliminary studies point towards a catalytic Ortoleva-King type reaction. organic-chemistry.org Future investigations could utilize techniques like mass spectrometry to identify transient species and isotopic labeling studies to trace the pathways of atoms throughout the reaction. A deeper mechanistic understanding will facilitate the rational design of more efficient and selective synthetic routes.
Expanding the Scope of Theoretical and Computational Predictive Models
Computational chemistry offers powerful tools for accelerating the discovery and development of new molecules based on the this compound scaffold. Future research should focus on expanding the application of theoretical and computational models to predict the properties and activities of its derivatives. Techniques such as Density Functional Theory (DFT) can be used to investigate the electronic structure, reactivity, and spectral properties of the molecule. nih.govacs.org
Quantitative Structure-Activity Relationship (QSAR) models, particularly 3D-QSAR, can be developed to correlate the structural features of a series of this compound analogs with their biological activity. researchgate.net Molecular docking studies can predict the binding modes of these compounds with various biological targets, providing insights for the rational design of more potent and selective inhibitors. nih.govresearchgate.net Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can help to prioritize compounds with favorable drug-like properties for synthesis and experimental testing. nih.govacs.org
Table 2: Computational Approaches for Advancing this compound Research
| Computational Method | Application | Potential Impact | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Calculation of electronic structure, reactivity parameters, and HOMO-LUMO energy gaps. | Provides fundamental insights into chemical reactivity and spectroscopic properties. | nih.govacs.org |
| Molecular Docking | Prediction of binding conformations and affinities of ligands to biological targets. | Guides the design of compounds with improved potency and selectivity. | nih.govresearchgate.net |
| 3D-QSAR | Development of predictive models for biological activity based on 3D molecular fields. | Facilitates the design of new analogs with enhanced activity. | researchgate.net |
| ADMET Prediction | In silico evaluation of drug-likeness and pharmacokinetic properties. | Prioritizes candidates with favorable profiles, reducing late-stage attrition. | nih.govacs.org |
Exploration of New Biological Targets and Mechanistic Insights
The imidazo[1,2-a]pyridine scaffold is associated with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antiulcer properties. nih.govresearchgate.netnih.gov Marketed drugs such as Zolpidem and Alpidem are based on this core structure. nih.govresearchgate.net A critical future direction is the systematic screening of this compound and its derivatives against a wide array of biological targets to uncover new therapeutic applications.
Research should not be limited to previously identified activities. High-throughput screening campaigns against diverse enzyme and receptor panels could reveal entirely new targets. Once a promising activity is identified, in-depth mechanistic studies will be crucial to understand how the compound exerts its effect at the molecular level. This could involve identifying the specific binding site on a target protein, elucidating the signaling pathways that are modulated, and studying the effects on cellular processes. For example, derivatives of the imidazo[1,2-a]pyridine scaffold have been identified as potent inhibitors of Nek2 and c-Met kinases, suggesting that this compound could be investigated for similar activities. nih.govnih.gov
Design and Synthesis of New Chemical Biology Probes
To facilitate the study of its biological targets and mechanisms of action, this compound can be developed into chemical biology probes. This involves the synthesis of derivatives that are tagged with reporter groups, such as fluorescent dyes, biotin, or photo-affinity labels. These probes can be used to visualize the subcellular localization of the compound, identify its binding partners, and study its dynamics within living cells.
A particularly promising avenue is the development of radiolabeled analogs for use in Positron Emission Tomography (PET) imaging. For instance, a carbon-11 (B1219553) labeled imidazo[1,2-a]pyridine derivative has been successfully synthesized as a potential PET probe for imaging the PI3K/mTOR pathway in cancer. nih.gov A similar strategy could be applied to this compound, enabling non-invasive, real-time imaging of its distribution and target engagement in vivo. This would be invaluable for preclinical and potentially clinical studies.
Investigation into Structure-Activity Relationships for Specific Mechanistic Pathways
A systematic investigation into the structure-activity relationships (SAR) of this compound derivatives is fundamental to optimizing their biological activity. nih.gov This involves the synthesis of a series of analogs with systematic variations in their structure and the evaluation of their effects on a specific biological endpoint. For example, the role of the C3-methyl group and the C8-hydroxyl group can be probed by synthesizing analogs where these groups are absent, replaced, or modified.
Q & A
Basic: What synthetic methodologies are established for 3-Methylimidazo[1,2-a]pyridin-8-ol, and how can reaction parameters be optimized?
Methodological Answer:
The synthesis of this compound typically involves cyclocondensation of 2-aminopyridine derivatives with α-haloketones or electrophiles under controlled conditions. Key steps include:
- Reagent selection : Organolithium compounds (for substitution), potassium permanganate (oxidation), or lithium aluminum hydride (reduction) are commonly used .
- Solvent optimization : Polar aprotic solvents like dimethylformamide (DMF) or ethanol improve reaction efficiency .
- Catalyst tuning : Bases such as triethylamine enhance cyclization yields .
For purity optimization, column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (methanol/water) is recommended .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Identify proton environments (e.g., methyl groups at 1.2–1.5 ppm, aromatic protons at 6.8–8.2 ppm) and carbon backbone .
- IR Spectroscopy : Confirm hydroxyl (3200–3500 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹) stretches .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···O interactions) .
- HRMS : Validate molecular weight (±0.001 Da accuracy) .
Advanced: How do structural modifications at the 3-methyl and 8-hydroxy positions affect biological activity?
Methodological Answer:
Comparative studies of imidazo[1,2-a]pyridine analogs reveal:
Advanced: How can contradictory reports on biological activity be resolved?
Methodological Answer:
Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., enzyme inhibition assays at fixed pH/temperature) .
- Structural impurities : Validate purity via HPLC (≥95%) and elemental analysis .
- Target specificity : Use CRISPR-edited cell lines to isolate off-target effects .
Reproducibility studies under controlled conditions (e.g., NIH guidelines) are critical .
Advanced: What in silico approaches predict binding affinity for biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., kinases, cytochrome P450) .
- MD Simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns trajectories .
- QSAR Models : Train datasets with substituent descriptors (e.g., Hammett σ) to predict IC50 values .
Advanced: How can crystallographic data guide structural optimization?
Methodological Answer:
Single-crystal X-ray diffraction reveals:
- Conformational flexibility : Methyl groups induce torsional strain, affecting binding pockets .
- Intermolecular interactions : π-Stacking (3.5–4.0 Å) and hydrogen bonds (2.8–3.2 Å) guide co-crystal design .
For derivatives, prioritize substitutions at positions with low electron density (e.g., C-2) to minimize steric clashes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
